

Spectroscopic Profile of 2-Chloro-3-nitrotoluene: A Technical Guide

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Compound of Interest

Compound Name: 2-Chloro-3-nitrotoluene

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This technical guide provides a comprehensive overview of the spectroscopic data available for **2-Chloro-3-nitrotoluene** (CAS No: 3970-40-9), a key intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals.^[1] The following sections detail its spectral characteristics, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, and outline generalized experimental protocols for obtaining such data.

Chemical Structure and Properties

2-Chloro-3-nitrotoluene, also known as 2-chloro-1-methyl-3-nitrobenzene, has the molecular formula $C_7H_6ClNO_2$ and a molecular weight of 171.58 g/mol.^[2] It is a light yellow liquid at room temperature with a melting point of 21 °C and a boiling point of 147 °C at 25 mmHg.

Molecular Structure:

Caption: Chemical structure of **2-Chloro-3-nitrotoluene**.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **2-Chloro-3-nitrotoluene**.

¹H NMR Spectroscopy

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
7.84	d, J = 8.0 Hz	1H	Aromatic CH
7.68	d, J = 8.0 Hz	1H	Aromatic CH
7.50-7.46	m	1H	Aromatic CH
2.44	s	3H	-CH ₃

Note: Data acquired in DMSO-d₆ at 400 MHz.

¹³C NMR Spectroscopy

Chemical Shift (δ , ppm)	Assignment
149.3	C-NO ₂
135.5	C-Cl
133.0	Aromatic CH
129.8	C-CH ₃
126.1	Aromatic CH
124.9	Aromatic CH
19.8	-CH ₃

Note: Specific solvent and frequency for the compiled ¹³C NMR data were not consistently available across sources.

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Assignment
~3100-3000	Aromatic C-H stretch
~2950-2850	Aliphatic C-H stretch (-CH ₃)
~1530	Asymmetric NO ₂ stretch
~1350	Symmetric NO ₂ stretch
~800-700	C-Cl stretch

Note: IR data is typically acquired as a thin film or in a suitable solvent.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above. Instrument parameters may require optimization.

NMR Spectroscopy

3.1.1. Sample Preparation

- Weighing: Accurately weigh 10-20 mg of **2-Chloro-3-nitrotoluene** for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.
- Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)).
- Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
- Transfer: Carefully transfer the solution to a clean, dry 5 mm NMR tube.

3.1.2. ¹H NMR Spectrum Acquisition

- Instrument Setup: Place the NMR tube in the spectrometer. Lock and shim the instrument to the deuterated solvent.
- Acquisition Parameters:

- Pulse Program: A standard ^1H acquisition program.
- Number of Scans (NS): Typically 16 to 32 scans.
- Spectral Width (SW): Approximately 12-16 ppm.
- Acquisition Time (AQ): Typically 2-4 seconds.
- Relaxation Delay (D1): 1-2 seconds.
- Data Processing:
 - Apply a Fourier transform to the Free Induction Decay (FID).
 - Phase the spectrum.
 - Reference the spectrum to the residual solvent peak (e.g., DMSO- d_6 at 2.50 ppm).
 - Integrate the peaks.

3.1.3. ^{13}C NMR Spectrum Acquisition

- Instrument Setup: Use the same sample and ensure the instrument is locked and shimmed.
- Acquisition Parameters:
 - Pulse Program: A standard proton-decoupled ^{13}C experiment (e.g., 'zgpg30' on Bruker instruments).
 - Number of Scans (NS): 1024 to 4096 scans, or more, depending on concentration.
 - Spectral Width (SW): 200-250 ppm.
 - Acquisition Time (AQ): 1-2 seconds.
 - Relaxation Delay (D1): 2 seconds is a common starting point.
- Data Processing:

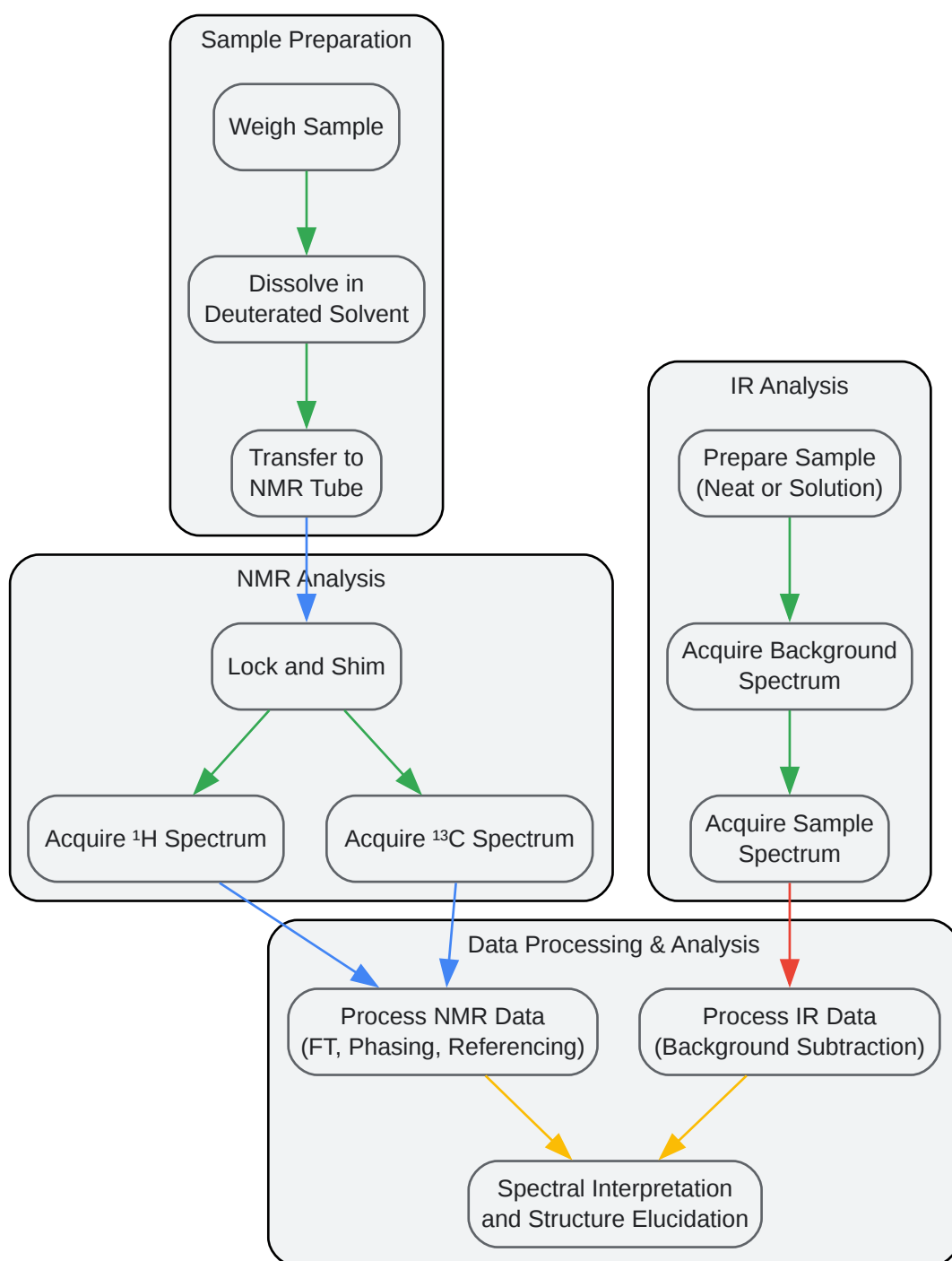
- Apply a Fourier transform to the FID.
- Phase the spectrum.
- Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

IR Spectroscopy (FTIR)

- Sample Preparation:
 - Neat (Liquid): Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
 - Solution: Dissolve the sample in a suitable solvent (e.g., chloroform, carbon tetrachloride) that has minimal interference in the spectral regions of interest. Fill an appropriate liquid cell with the solution.
- Background Spectrum: Acquire a background spectrum of the KBr/NaCl plates or the solvent-filled cell.
- Sample Spectrum: Acquire the spectrum of the prepared sample.
- Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final infrared spectrum of the compound.

Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **2-Chloro-3-nitrotoluene**.



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Caption: General workflow for spectroscopic analysis.

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